Hexamethylguanidinium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

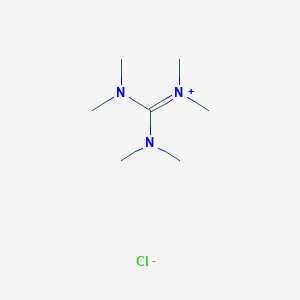

bis(dimethylamino)methylidene-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWMSFGRUVCNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374715 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30388-20-6 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexamethylguanidinium chloride CAS number 30388-20-6 properties

An In-depth Technical Guide to Hexamethylguanidinium Chloride (CAS 30388-20-6) for Researchers and Drug Development Professionals

Abstract

This compound (HMG-Cl), with CAS number 30388-20-6, is a quaternary ammonium salt with a growing presence in diverse scientific fields.[1] Its unique structural and chemical properties make it a versatile tool in both biochemical and synthetic organic chemistry. This guide provides a comprehensive overview of HMG-Cl, detailing its physicochemical properties, synthesis, and mechanisms of action. It further presents detailed protocols for its primary applications as a potent chaotropic agent for protein denaturation and as a highly effective phase-transfer catalyst. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering both theoretical insights and practical methodologies to leverage the full potential of this compound.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[2] The core of its functionality lies in the hexamethylguanidinium cation, a planar, resonance-stabilized structure. This planarity and charge delocalization across the three nitrogen atoms contribute significantly to its stability and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30388-20-6 | [1][3][4] |

| Molecular Formula | C₇H₁₈ClN₃ | [1] |

| Molecular Weight | 179.69 g/mol | [1][3] |

| Appearance | White crystalline powder/solid | [2] |

| Melting Point | 286-287 °C | [3] |

| IUPAC Name | bis(dimethylamino)methylidene-dimethylazanium chloride | [1] |

| Synonyms | N,N,N′,N′,N′′,N′′-Hexamethylguanidinium chloride, HMG-Cl | [1] |

| Canonical SMILES | CN(C)C(=C)N(C)C.[Cl-] | [1] |

| InChI Key | WKHWMSFGRUVCNP-UHFFFAOYSA-M | [1] |

Synthesis and Characterization

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the exhaustive methylation of guanidine or its derivatives. A prevalent method involves the reaction of guanidine with a methylating agent, such as methyl iodide, often in a suitable solvent like acetone or dimethylformamide.[2] An alternative route is the reaction of hexamethylguanidine with hydrochloric acid.[2] The purity and yield can be influenced by reaction conditions such as temperature and time.[2]

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol (Exemplary)

The following protocol is an exemplary procedure based on general methods for the synthesis of hexaalkylguanidinium salts and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1,1,3,3-Tetramethylguanidine

-

Methyl iodide

-

Anhydrous acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,1,3,3-tetramethylguanidine in anhydrous acetone.

-

Slowly add an excess of methyl iodide to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Dry the purified this compound under vacuum to obtain a white crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show a singlet corresponding to the eighteen equivalent protons of the six methyl groups. ¹³C NMR should reveal signals for the methyl carbons and the central quaternary carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-N stretching frequencies and bending vibrations associated with the methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the hexamethylguanidinium cation (C₇H₁₈N₃⁺) at m/z 144.24.

Note: As of the time of writing, public databases do not contain readily available ¹H NMR or IR spectra for this compound. Researchers should perform these analyses to confirm the identity of their synthesized compound.

Core Applications and Mechanisms of Action

As a Chaotropic Agent in Protein Chemistry

This compound is recognized as a potent chaotropic agent, making it highly valuable in studies of protein folding and stability.[2]

Chaotropic agents disrupt the three-dimensional structure of macromolecules like proteins and nucleic acids by interfering with the non-covalent interactions that stabilize their native conformations.[5] The primary mechanism involves the disruption of the hydrogen-bonding network of water.[6] This weakens the hydrophobic effect, which is a major driving force for protein folding.[6][7] Additionally, there is evidence for a direct interaction mechanism, where guanidinium ions bind to the protein surface, leading to swelling and eventual unfolding.[8][9]

Caption: Catalytic cycle of this compound in PTC.

This protocol outlines a general procedure for a nucleophilic substitution reaction using HMG-Cl as a phase-transfer catalyst.

Materials:

-

This compound (HMG-Cl)

-

Organic substrate (e.g., an alkyl halide)

-

Nucleophile (e.g., sodium cyanide, sodium azide)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

-

Reaction vessel with vigorous stirring capabilities (e.g., mechanical stirrer)

Procedure:

-

Set up the biphasic system: In a reaction vessel, dissolve the organic substrate in the chosen organic solvent. In a separate container, prepare an aqueous solution of the nucleophile.

-

Add the catalyst: Add a catalytic amount of HMG-Cl (typically 1-5 mol%) to the reaction vessel.

-

Combine phases and initiate reaction: Add the aqueous solution of the nucleophile to the organic phase in the reaction vessel.

-

Vigorous stirring: Begin vigorous stirring to create a large interfacial area between the two phases, which is crucial for efficient catalysis.

-

Maintain reaction conditions: Heat or cool the reaction mixture as required and monitor its progress using an appropriate analytical technique (e.g., GC, HPLC).

-

Workup: Once the reaction is complete, stop the stirring and allow the phases to separate. Isolate the organic layer, wash it with water and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product using standard techniques such as column chromatography or distillation.

Thermal Stability

The thermal stability of hexamethylguanidinium salts is a key feature, particularly for their use in high-temperature applications like certain phase-transfer catalyzed reactions. While specific thermogravimetric analysis (TGA) data for HMG-Cl is not widely published, related studies on organic ionic plastic crystals utilizing the hexamethylguanidinium cation suggest good thermal stability. [10][11] Recommended Experimental Approach: Thermogravimetric Analysis (TGA) To determine the precise thermal stability, a TGA experiment is recommended.

-

Instrument: A standard thermogravimetric analyzer. [12][13]* Sample size: 5-10 mg of HMG-Cl.

-

Atmosphere: Inert atmosphere, such as nitrogen, to prevent oxidative decomposition. [14]* Heating rate: A typical heating rate of 10 °C/min. [14]* Temperature range: Ambient to 600 °C. The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

Solubility Profile

As a salt, this compound is expected to be highly soluble in polar protic solvents like water and alcohols, and polar aprotic solvents such as DMSO and DMF. Its solubility is anticipated to be low in nonpolar solvents like hexane and toluene.

Recommended Experimental Approach: Quantitative Solubility Determination To obtain precise solubility data, the following gravimetric method can be employed:

-

Prepare a saturated solution of HMG-Cl in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature with continuous stirring for 24-48 hours.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent completely under vacuum.

-

Weigh the container with the dried residue. The mass of the residue corresponds to the amount of HMG-Cl dissolved in the known volume of the solvent.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Safety and Toxicology

This compound is classified as a corrosive substance. [3]Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.

-

In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Toxicological Data: Specific acute toxicity data, such as an LD₅₀ (median lethal dose), for this compound is not readily available in the public domain. [15][16][17][18][19]The LD₅₀ is a measure of the dose required to kill half the members of a tested population and is a common indicator of acute toxicity. [17]In the absence of specific data, it should be handled with the care afforded to potentially hazardous chemicals.

References

-

García, G., et al. (n.d.). Thermal stability of choline chloride-based deep eutectic solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Parameters of acute toxicity (LD 50 ) of compounds under study and the doses used for rats. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

-

Techniques de l'Ingénieur. (2025). Acute systemic toxicity: lethal doses LD50 and LC50, in vitro tests. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Guanidinium chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ChemSafetyPro. (2016). Acute Toxicity. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

Science.gov. (n.d.). acute toxicity ld50: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). (a–c) TGA-MS data for [C8C1Im]ClχZnCl2 where χ = 0 (a), 0.33 (b), and.... Retrieved from [Link]

-

SelectLab. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1994). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Retrieved from [Link]

- Google Patents. (n.d.). EP1288196A1 - Process for the preparation of organo guanidinium salts.

-

Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Retrieved from [Link]

-

ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. Retrieved from [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

-

PNAS. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Retrieved from [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

-

MDPI. (n.d.). Voltage-Gated Ion Channel Compensatory Effect in DEE: Implications for Future Therapies. Retrieved from [Link]

-

IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]

-

MacMillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

ACS Publications. (n.d.). Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denat. Retrieved from [Link]

-

PubMed. (2003). Chloride channels as tools for developing selective insecticides. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloride channels as drug targets. PubMed Central. Retrieved from [Link]

-

PubMed. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Deakin University. (n.d.). Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of U(VI) in chloride solutions. I. The stable oxides/hydroxides in NaCl systems, solubility products, hydrolysis constants and SIT coefficients. Retrieved from [Link]

Sources

- 1. This compound | C7H18ClN3 | CID 10171284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. This compound : SelectLab [selectlab.de]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.utexas.edu [sites.utexas.edu]

- 10. Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. covalent.com [covalent.com]

- 13. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 14. docta.ucm.es [docta.ucm.es]

- 15. researchgate.net [researchgate.net]

- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. science.gov [science.gov]

- 19. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Hexamethylguanidinium Chloride: Nomenclature, Properties, and Applications for Scientific Research

Abstract

Hexamethylguanidinium chloride (HMG-Cl) is a quaternary ammonium salt distinguished by its unique, sterically hindered, and charge-delocalized cationic structure. This guide provides an in-depth analysis of HMG-Cl, beginning with its formal IUPAC nomenclature and common synonyms. We will explore its fundamental physicochemical properties, structural characteristics, and established synthesis protocols. The core of this document focuses on its applications, particularly its efficacy as a high-stability phase-transfer catalyst in organic synthesis—a role of significant interest to drug development professionals. Furthermore, its emerging use in advanced materials science and biochemical research is discussed. This guide is intended for researchers, chemists, and formulation scientists who require a comprehensive technical understanding of this compound for laboratory and industrial applications.

Chemical Identity and Nomenclature

Accurate identification is critical in scientific research and development. This compound is known by several names and is registered under specific identifiers.

IUPAC Name

The formal IUPAC name for the compound is bis(dimethylamino)methylidene-dimethylazanium chloride .[1][2]

Synonyms and Common Abbreviations

For convenience and historical reasons, a variety of synonyms are used in literature and commercial listings:

-

N,N,N′,N′,N′′,N′′-Hexamethylguanidinium chloride[1]

-

This compound[2]

-

Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, chloride[1][2]

-

Abbreviation: HMG-Cl[1]

Key Chemical Identifiers

Quantitative and structural data are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 30388-20-6 | [1][2] |

| Molecular Formula | C₇H₁₈ClN₃ | [1][2] |

| Molecular Weight | 179.69 g/mol | [2][3] |

| Canonical SMILES | CN(C)C(=C)N(C)C.[Cl-] | [1][2] |

| InChIKey | WKHWMSFGRUVCNP-UHFFFAOYSA-M | [1][2] |

Physicochemical and Structural Properties

The utility of HMG-Cl is a direct result of its physical properties and unique molecular structure.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 286–287 °C | [1][4] |

| Solubility | High solubility in polar solvents | [1] |

Structural Characteristics

The hexamethylguanidinium cation possesses a distinctive trigonal planar geometry centered around the carbon atom.[1] This planarity arises from the significant delocalization of the positive charge across the three nitrogen atoms, giving the C-N bonds partial double-bond character.[1] This charge distribution, combined with the steric bulk of the six methyl groups, is the mechanistic basis for its effectiveness as a phase-transfer catalyst. The bulky, symmetric structure hinders the formation of tight ion pairs with anions, rendering the anion more "naked" and reactive when transferred into a non-polar phase.

Caption: Structure of the Hexamethylguanidinium Cation.

Synthesis Methodology

While several synthetic routes exist, a common and straightforward laboratory-scale approach involves the exhaustive methylation of a suitable guanidine precursor.

Synthetic Pathway Overview

Direct alkylation is the most common approach for preparing HMG-Cl.[1] This typically involves the sequential methylation of a less substituted guanidine, such as 1,1,3,3-tetramethylguanidine, using a potent methylating agent. The reaction proceeds through a pentamethylguanidinium intermediate to the final hexasubstituted product. Careful control of stoichiometry and reaction conditions is necessary to achieve a high yield.

Caption: Catalytic Cycle of HMG-Cl in Phase-Transfer Catalysis.

Advanced Materials Science

Recent research has focused on using the hexamethylguanidinium cation to synthesize a class of materials known as Organic Ionic Plastic Crystals (OIPCs). [5]These solid-state electrolytes are promising for developing safer, more reliable electrochemical devices, such as next-generation lithium or sodium metal batteries. The unique properties of the HMG cation contribute to the plasticity and high ionic conductivity of these materials. [5]

Biochemical Research

In biochemical contexts, HMG-Cl is utilized in studies involving protein denaturation and stabilization. [1]Its ability to disrupt non-covalent interactions makes it a useful tool for investigating protein folding and stability under various conditions.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of HMG-Cl is essential.

-

Hazard Identification: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. [6]* Recommended Handling Procedures: Always handle HMG-Cl in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [6][7]Avoid generating dust. [7]* Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]The compound is stable under recommended storage conditions. [7]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [8]

Conclusion

This compound is a valuable and versatile quaternary ammonium salt. Its well-defined chemical identity, characterized by the IUPAC name bis(dimethylamino)methylidene-dimethylazanium chloride, is complemented by a unique molecular structure that imparts high stability and reactivity. Its primary role as a robust phase-transfer catalyst makes it an indispensable tool in organic synthesis, directly impacting the efficient production of complex molecules relevant to the pharmaceutical industry. Emerging applications in materials science further underscore its potential. For the researcher, scientist, or drug development professional, a thorough understanding of HMG-Cl's properties, synthesis, and safe handling is key to leveraging its full potential.

References

-

This compound | C7H18ClN3 | CID 10171284. (n.d.). PubChem, National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved January 21, 2026, from [Link]

- Bolvari, A. E., & Guggenheim, T. L. (2003). Aqueous hexasubstituted guanidinium chlorides and methods for their preparation and use (U.S. Patent No. 6,570,038 B1). U.S.

-

Makhlooghiazad, F., et al. (2020). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. RSC Publishing. [Link]

-

Wu, J., et al. (2003). Hexaethylguanidinium chloride. ResearchGate. [Link]

Sources

- 1. Buy this compound | 30388-20-6 [smolecule.com]

- 2. This compound | C7H18ClN3 | CID 10171284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

The Solubility of Hexamethylguanidinium Chloride in Organic Solvents: A Technical Guide

Introduction

Hexamethylguanidinium chloride (HMG-Cl), a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains. Its applications range from a highly effective chaotropic agent in protein folding studies to a phase-transfer catalyst in organic synthesis.[1][2][3] The efficacy of HMG-Cl in these applications is intrinsically linked to its behavior in non-aqueous environments, making a thorough understanding of its solubility in organic solvents a critical prerequisite for protocol development, process optimization, and formulation design.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond simple empirical data, we will delve into the core physicochemical principles that govern its solubility, present a qualitative framework for solubility prediction, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a robust and nuanced understanding of HMG-Cl's solution behavior.

Physicochemical Principles of this compound Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The overarching principle, "like dissolves like," serves as a useful starting point, but a deeper, more mechanistic understanding is required for predictive accuracy.[4] The dissolution process can be conceptualized as a competition between the lattice energy of the HMG-Cl crystal and the solvation energy released upon interaction of the hexamethylguanidinium ([HMG]⁺) cation and the chloride (Cl⁻) anion with solvent molecules.

The Unique Nature of the Hexamethylguanidinium Cation

The [HMG]⁺ cation is a key determinant of the salt's solubility profile. Unlike simple inorganic cations, it possesses a unique structural and electronic character:

-

Charge Delocalization: The positive charge is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms through resonance. This charge distribution reduces the ion's electrostatic potential at any single point, influencing its interaction with solvent dipoles.

-

Steric Hindrance: The six methyl groups create significant steric bulk around the positively charged core. This can hinder close approach by solvent molecules, affecting the efficiency of solvation.

-

Lack of Hydrogen Bond Donating Ability: Unlike the parent guanidinium ion, the [HMG]⁺ cation has no N-H protons and therefore cannot act as a hydrogen bond donor. This significantly alters its interaction with protic versus aprotic solvents.

Key Solvent Parameters

The ability of an organic solvent to dissolve HMG-Cl is primarily dictated by the following properties:

-

Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are generally more effective at dissolving ionic compounds. They can effectively screen the electrostatic attraction between the [HMG]⁺ and Cl⁻ ions, weakening the crystal lattice.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors (protic solvents like methanol and ethanol) are particularly effective at solvating the chloride anion. Solvents that are hydrogen bond acceptors can interact with trace water or other impurities.

-

Solvent Structure: The size and shape of the solvent molecules can also play a role. Bulky solvent molecules may have difficulty penetrating the crystal lattice and effectively solvating the ions.

The interplay of these factors is visually conceptualized in the diagram below, illustrating the critical interactions for successful dissolution.

Caption: Figure 1: Key Intermolecular Interactions in the Dissolution of HMG-Cl.

Qualitative Solubility Profile

While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, a qualitative solubility profile can be constructed based on established chemical principles for quaternary ammonium salts and related guanidinium compounds.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents possess high polarity and are excellent hydrogen bond donors, effectively solvating both the cation and, crucially, the chloride anion. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | High polarity and strong dipole moments allow for effective solvation of the [HMG]⁺ cation. Solvation of the Cl⁻ anion is less efficient than in protic solvents, but still significant. |

| Intermediate Polarity | Acetone, Chloroform, Dichloromethane | Low to Moderate | These solvents have lower dielectric constants, making it more difficult to overcome the lattice energy of the salt. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble/Sparingly Soluble | The lack of polarity and inability to form significant ion-dipole interactions result in very poor solvation of the ions. |

This predictive framework is a valuable tool for initial solvent screening. However, for applications requiring precise concentration control, experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination by the Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[7] This protocol provides a self-validating system to ensure accurate and reproducible results.

I. Materials and Equipment

-

This compound (analytical grade, dried in a vacuum oven)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or flasks with airtight caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (beakers, oven) or a suitable analytical instrument (e.g., HPLC, IC) for quantification.

II. Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of HMG-Cl into a vial. The goal is to have undissolved solid remaining at equilibrium.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry at a constant rate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Stop agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Immediately pass the supernatant through a syringe filter into a clean, pre-weighed container. This step is critical to remove any suspended microcrystals.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the filtered saturated solution.

-

Gently evaporate the solvent in a fume hood, followed by drying the remaining HMG-Cl residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculate the solubility as grams of HMG-Cl per 100 g of solvent or convert to other units as required.

-

III. Self-Validation and Quality Control

-

Mass Balance: The initial mass of HMG-Cl and solvent should be accounted for by the mass of the undissolved solid and the mass of the final solution.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

-

Confirmation of Equilibrium: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the supernatant has reached a stable plateau.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Field Insights

The solubility of this compound is a nuanced property governed by the unique characteristics of its cation and the specific intermolecular forces at play with the chosen organic solvent. While a qualitative understanding based on solvent polarity provides a strong starting point, precise and reliable quantitative data, as obtained through rigorous experimental protocols like the isothermal shake-flask method, is indispensable for advanced applications.

For professionals in drug development and process chemistry, this guide underscores the importance of not only knowing the solubility value but also understanding the "why" behind it. This deeper knowledge enables more intelligent solvent selection, prevents precipitation issues in reaction scale-up, and facilitates the rational design of formulation systems. The methodologies and principles outlined herein provide a robust framework for harnessing the full potential of this compound in a non-aqueous context.

References

- Royal Society of Chemistry. (n.d.). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. RSC Publishing.

- Smolecule. (n.d.). Buy this compound | 30388-20-6.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Guanidine.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Sciencemadness Wiki. (2025, October 13). Guanidine.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?.

- BenchChem. (n.d.). Solubility of Triethylmethylammonium chloride in organic solvents.

- ChemicalBook. (n.d.). HEXAETHYL GUANIDINIUM CHLORIDE | 69082-76-4.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PTC Organics, Inc. (n.d.). Hexamethyl Guanidinium Chloride.

- Wikipedia. (n.d.). Guanidine.

Sources

- 1. Buy this compound | 30388-20-6 [smolecule.com]

- 2. HEXAETHYL GUANIDINIUM CHLORIDE | 69082-76-4 [chemicalbook.com]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Hexamethylguanidinium Chloride: Melting Point and Thermal Stability

Introduction

Hexamethylguanidinium chloride (HMG-Cl), a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains. Its applications span from use as a phase transfer catalyst in organic synthesis to a component in biochemical research for studying protein denaturation.[1] The robust nature of the hexamethylguanidinium cation, with its delocalized positive charge, imparts unique properties to its salts.[1] A thorough understanding of the physicochemical characteristics of HMG-Cl, particularly its melting point and thermal stability, is paramount for its effective and safe utilization in research and development.

This technical guide provides a comprehensive overview of the melting point and thermal stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed experimental protocols and the underlying scientific principles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈ClN₃ | PubChem[2] |

| Molecular Weight | 179.69 g/mol | Echemi[3] |

| CAS Number | 30388-20-6 | Smolecule[1] |

| Appearance | White crystalline solid | Smolecule[1] |

| Melting Point | 286-287 °C | Echemi[3] |

Melting Point of this compound

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, the melting point is consistently reported in the range of 286-287 °C.[3]

Scientific Principles of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and is a cornerstone of purity assessment in chemistry.

The determination of the melting point involves heating a small, powdered sample and observing the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is the most widely used technique for determining the melting point of a solid. It is valued for its accuracy and the small sample size required.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. This ensures uniform heat distribution within the sample.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary on a hard surface to compact the powder.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. This device consists of a heated block with a sample holder, a thermometer or a temperature sensor, and a viewing lens to observe the sample.

-

Heating and Observation:

-

Rapid Preliminary Measurement: A preliminary, rapid heating is often performed to get an approximate melting point.

-

Accurate Measurement: A fresh sample is then heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the clear point. The melting point is reported as the range between these two temperatures.

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures that the sample heats uniformly, leading to a more accurate and sharper melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the heat to be transferred equally from the heating block to the sample and the thermometer. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Thermal Stability of this compound

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For a compound like this compound, which may be used in high-temperature applications such as phase transfer catalysis, understanding its thermal stability is critical for defining its operational limits and ensuring safety.

Techniques for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques used to evaluate the thermal stability of materials.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA thermogram plots mass loss against temperature, providing information on:

-

Decomposition Temperature: The temperature at which the substance begins to lose mass due to decomposition.

-

Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

-

Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:

-

Melting Point: An endothermic peak corresponding to the melting of the sample.

-

Decomposition: Exothermic or endothermic peaks associated with decomposition reactions.

-

Phase Transitions: Other solid-solid phase transitions that may occur before melting.

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument Calibration: The TGA instrument's temperature and mass balance are calibrated using standard reference materials.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is weighed accurately into a tared TGA crucible (commonly made of alumina or platinum).

-

Analysis Parameters:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. The purge gas flow rate is kept constant.

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (usually aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Analysis Parameters: The sample and reference pans are heated from a sub-ambient temperature to a temperature above the expected melting and decomposition points at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Sources

Discovery and history of Hexamethylguanidinium chloride

An In-depth Technical Guide to the Discovery and History of Guanidinium-Based Biocides: A Case Study of Hexamethylguanidinium Chloride and its Polymers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of this compound (HMGCl) and its polymeric derivatives, primarily polyhexamethylene guanidine (PHMG). We will explore the synthesis and chemical properties that underpin their potent biocidal activity. The narrative follows the trajectory of these compounds from their development as effective disinfectants to their implication in one of the most severe public health disasters involving consumer products: the South Korean humidifier disinfectant tragedy. This guide delves into the mechanistic underpinnings of their antimicrobial action, their industrial applications, and the critical toxicological findings, particularly concerning inhalation exposure. Furthermore, we will detail the analytical methodologies for their detection and discuss the subsequent regulatory actions and the ongoing scientific discourse. This document is intended for researchers, scientists, and professionals in drug development and public health, offering expert insights into the dual nature of these powerful chemical agents.

Introduction to Guanidinium Compounds: From Natural Products to Synthetic Biocides

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group found in nature, most notably in the amino acid arginine. Its inherent positive charge (cationic nature) over a wide pH range allows it to participate in numerous biological interactions. This intrinsic property became the cornerstone for the development of a vast class of synthetic compounds, including pharmaceuticals and biocides.

The journey of guanidinium-based compounds as antimicrobial agents is a story of chemical ingenuity aimed at combating microbial proliferation in various settings. While early research focused on their potential as pharmaceuticals, their broad-spectrum antimicrobial efficacy soon paved the way for their use as disinfectants in healthcare, food industries, and consumer products.[1] this compound and its polymeric form, polyhexamethylene guanidine (PHMG), emerged as prominent members of this class, valued for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Synthesis and Chemical Properties of this compound and its Polymers

This compound (HMGCl) is a quaternary ammonium salt with the chemical formula C₇H₁₈ClN₃.[3][4] It is a white crystalline solid that exhibits high solubility in polar solvents.[3] The synthesis of HMGCl and its polymeric counterpart, PHMG, involves well-established chemical pathways.

Synthesis of this compound (Monomer)

The synthesis of the monomeric HMGCl can be achieved through several routes. A common laboratory-scale method involves the reaction of hexamethylguanidine with hydrochloric acid.[3] Another approach is the methylation of guanidine using methylating agents like methyl iodide.[3]

Synthesis of Polyhexamethylene Guanidine (PHMG)

The polymeric form, which saw widespread industrial use, is typically synthesized through the polycondensation of guanidine hydrochloride and hexamethylenediamine.[5][6] This process involves heating the reactants in a stepwise manner to control the polymerization and achieve the desired molecular weight.[5][6]

Experimental Protocol: Synthesis of Polyhexamethylene Guanidine Hydrochloride

-

Objective: To synthesize PHMG hydrochloride via polycondensation.

-

Reagents:

-

Guanidine hydrochloride

-

Hexamethylenediamine

-

(Optional) Initiator (e.g., choline chloride)

-

(Optional) Terminator (e.g., PTL)

-

-

Procedure:

-

Combine guanidine hydrochloride and hexamethylenediamine in a 1:1 molar ratio in a suitable reactor.[6]

-

If used, add an initiator, which typically accounts for a small fraction of the total reactant weight (e.g., 1‰).[5]

-

Gradually increase the temperature of the reaction mixture. A multi-step heating profile is often employed, for instance, holding at 100°C, 150°C, 200°C, and 250°C.[5] A simpler two-step process might involve heating at 120°C for 5 hours, followed by 150°C for 10 hours.[6]

-

Before terminating the reaction, a terminating agent can be added to control the polymer chain length.[5]

-

The resulting polymer melt is then typically dissolved in purified water to create a stock solution.[5]

-

Caption: Synthesis of Polyhexamethylene Guanidine (PHMG).

Key Chemical Properties

The defining feature of these compounds is the cationic guanidinium head. This positive charge is crucial for their biocidal activity. As polymers, PHMG consists of repeating hexamethylene guanidinium units, creating a highly cationic polymer chain that is readily soluble in water.[2]

| Property | This compound (HMGCl) |

| Molecular Formula | C₇H₁₈ClN₃[3][4] |

| Molecular Weight | 179.69 g/mol [4] |

| Appearance | White crystalline solid[3] |

| Solubility | High in polar solvents[3] |

| Key Feature | Cationic guanidinium head |

Emergence and Application as a Biocidal Agent

Guanidinium-based compounds have been recognized for their broad antimicrobial specificity.[1] PHMG, in particular, demonstrated potent bactericidal and fungicidal activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria.[2] This efficacy, coupled with properties like detergency and corrosion resistance, made it an attractive ingredient for various applications.[2]

Industrial Applications:

-

Healthcare: Disinfection of hospitals, surgical instruments, and wounds.[1][2][7]

-

Consumer Products: An ingredient in contact lens cleaning solutions, cosmetics, and personal deodorants.[7]

-

Water Treatment: Prevention of microbial contamination and biofouling.[1][2]

-

Textiles: Used to treat clothing to prevent odor-causing bacteria.[7]

Mechanism of Biocidal Action

The primary mechanism of action for guanidinium-based biocides is the disruption of microbial cell membranes. This process is driven by the electrostatic interaction between the positively charged guanidinium groups and the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.

Step-by-Step Mechanism:

-

Adsorption: The cationic polymer is electrostatically attracted to the negatively charged bacterial cell surface.

-

Membrane Disruption: The polymer binds to the cell membrane, displacing divalent cations that stabilize the membrane structure. This leads to a loss of membrane integrity.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and 260-nm-absorbing materials (indicative of nucleic acids).[8]

-

Cell Death: The extensive loss of cellular contents and disruption of metabolic processes ultimately leads to cell death.

Some studies also suggest that PHMG can penetrate the bacterial cell and cause chromosome condensation, further contributing to its lethal effect.[1]

Caption: Biocidal Mechanism of PHMG.

The South Korean Humidifier Disinfectant Tragedy

The widespread use of PHMG took a tragic turn in South Korea, leading to one of the worst consumer product-related disasters in history.[9] Beginning in the 1990s, PHMG was used as a disinfectant to prevent microbial growth in household humidifiers.[2] While initially marketed for cleaning the humidifier's water tank, consumers began adding it directly to the water, which was then aerosolized and inhaled.[2]

Timeline of Events

| Year(s) | Event |

| 1994 | Humidifier disinfectants are first introduced to the South Korean market.[9] |

| 2001 | Oxy, a local subsidiary of Reckitt Benckiser, launches its PHMG-containing product, Oxy Ssak Ssak.[10] |

| 2006-2011 | An outbreak of severe lung disease is detected, particularly in children and pregnant women.[11] |

| 2011 | The South Korean CDC identifies a causal link between the lung illnesses and the chemicals used in humidifier disinfectants, including PHMG and PGH.[10][11] The government recalls and bans products containing these chemicals.[11] |

| 2016 | The head of Oxy Reckitt Benckiser's Korean division formally apologizes and offers compensation to victims and their families.[11] |

| 2019-Present | Legal proceedings and further investigations continue, with thousands of victims officially recognized by the government.[11][12] |

Public Health Impact

The consequences of inhaling aerosolized PHMG were devastating. The outbreak was characterized by severe, irreversible lung fibrosis.[13] The mortality rate was alarmingly high, with a 58% rate in children and 53% in adults who either died or required a lung transplant.[11] The South Korean government has officially recognized thousands of deaths and injuries, though the actual numbers are estimated to be much higher.[11] The product with the largest number of victims was Oxy Ssak Ssak.[11]

Toxicological Profile: The Dangers of Inhalation

While guanidinium-based compounds were considered to have low toxicity for their intended use in surface disinfection, the South Korean tragedy highlighted a critical gap in safety testing: the route of exposure.[1][9] Inhalation of these compounds proved to be highly toxic.

Animal studies confirmed that inhaled PHMG and PGH cause severe pulmonary toxicity and fibrosis.[11] The mechanism of toxicity involves damage to the alveolar epithelial cells.[13] Studies have shown that these guanidine-based disinfectants induce an epithelial-mesenchymal transition (EMT) in lung cells, a process associated with fibrosis.[13] This cellular damage is a key factor in the development of the observed lung pathology.[13]

Analytical Methodologies for Detection

In the aftermath of the tragedy, reliable methods for detecting and quantifying HMGCl and its polymers in various matrices became crucial for forensic analysis and environmental monitoring.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is a common method for separating and quantifying these compounds.[14] Hydrophilic Interaction Chromatography (HILIC) is particularly useful for the determination of PHMG.[14]

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for identifying these compounds and their metabolites.

-

Electrochemical Methods: Novel ion-selective electrodes have been developed for the voltammetric determination of PHMG, offering a sensitive alternative to chromatographic methods.[14]

Protocol Outline: Detection of PHMG in a Liquid Sample via HILIC-DAD

-

Sample Preparation: The sample may require pre-concentration or extraction, potentially using a weak cation exchange solid-phase extraction (SPE) cartridge to isolate the cationic polymer.[14]

-

Chromatographic Separation:

-

Column: A HILIC column is used for separation.

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acetate buffer) is typically employed.[14]

-

-

Detection: A Diode-Array Detector (DAD) is used to monitor the eluent at a specific wavelength.

-

Quantification: The concentration of PHMG is determined by comparing the peak area of the sample to a calibration curve generated from known standards.

Regulatory Response and Current Status

The humidifier disinfectant case exposed significant loopholes in the chemical safety regulations in South Korea and prompted a major overhaul.[9] A key issue was that the disinfectant, when used in a way that led to inhalation, was not subject to the same rigorous toxicity testing as other inhaled substances.[9] In response, new legislation, often referred to as "K-REACH," was enacted to more strictly regulate chemical substances and the products that contain them.

The tragedy serves as a stark reminder of the principle that the toxicity of a substance is fundamentally linked to its dose and route of exposure. It underscores the critical need for comprehensive safety assessments that consider all potential uses and misuses of a chemical product before it is brought to market.

Conclusion and Future Perspectives

The history of this compound and its polymers is a cautionary tale. It showcases a journey from a promising class of broad-spectrum biocides to the agent of a devastating public health crisis. The very chemical properties that make guanidinium polymers effective membrane-disrupting agents against microbes also underlie their toxicity to mammalian cells, particularly the delicate tissues of the lung.

For researchers and drug development professionals, this story emphasizes several critical lessons:

-

Route of Exposure is Paramount: A compound safe for one application can be lethal in another. Toxicological assessments must be comprehensive and anticipate potential exposure scenarios.

-

The Importance of Integrated Regulatory Oversight: A fragmented regulatory system can lead to dangerous gaps in product safety.[9]

-

Post-Market Surveillance: Vigilant monitoring of public health data is essential to quickly identify adverse effects from consumer products.

While the use of guanidine-based polymers in applications with a high risk of inhalation is now strictly regulated or banned in many contexts, research into guanidinium-based compounds continues. Their unique ability to interact with cell membranes is being explored for applications like enhancing the efficacy of antibiotics against resistant bacteria.[15] The legacy of the humidifier disinfectant tragedy must guide this future research, ensuring that the lessons learned are never forgotten and that the pursuit of new chemical technologies is always tempered with a profound respect for human health and safety.

References

- Smolecule. (n.d.). Buy this compound | 30388-20-6.

- Ataman Kimya. (n.d.). POLYHEXAMETHYLENE GUANIDINE.

- Wikipedia. (n.d.). Polyhexamethylene guanidine.

- Capstone, The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis and Evaluation of Guanidinium-Based Antibiotic-Adjuvant Hybrids and Their Anitbiotic Properties.

- MDPI. (2022, September 9). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment.

- ChemicalBook. (2022, October 19). Preparation of polyhexamethylene guanidine hydrochloride.

- Wikipedia. (n.d.). South Korean humidifier disinfectant case.

- PubMed. (2019, June 10). Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells.

- PMC - NIH. (n.d.). The humidifier disinfectant scandal: the need for vigorous government oversight of chemicals and household products to secure public safety.

- PubChem - NIH. (n.d.). This compound | C7H18ClN3 | CID 10171284.

- Google Patents. (n.d.). WO1999054291A1 - Method for producing polyhexamethylene guanidine.

- ResearchGate. (2025, August 5). Detection of benzalkonium chloride and polyhexamethylene guanidine hydrochloride using novel organic gel-based amperometric electrode and HILIC DAD | Request PDF.

- PMC - NIH. (n.d.). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus.

- The Korea Herald. (2024, December 26). Top court overturns convictions in humidifier disinfectant case.

- Time Magazine. (2016, May 17). Hundreds of South Korean Victims of Toxic Disinfectant File Lawsuit.

Sources

- 1. Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment [mdpi.com]

- 2. Polyhexamethylene guanidine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 30388-20-6 [smolecule.com]

- 4. This compound | C7H18ClN3 | CID 10171284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of polyhexamethylene guanidine hydrochloride_Chemicalbook [chemicalbook.com]

- 6. WO1999054291A1 - Method for producing polyhexamethylene guanidine - Google Patents [patents.google.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The humidifier disinfectant scandal: the need for vigorous government oversight of chemicals and household products to secure public safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. South Korean Victims of Toxic Disinfectant File Suit | TIME [time.com]

- 11. South Korean humidifier disinfectant case - Wikipedia [en.wikipedia.org]

- 12. Top court overturns convictions in humidifier disinfectant case - The Korea Herald [m.koreaherald.com]

- 13. Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Guanidinium-Based Antibiotic-Adjuvant Hybrids and Their Anitbiotic Properties | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

Hexamethylguanidinium chloride safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Hexamethylguanidinium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for this compound (HMG). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information presented here is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding this compound (HMG)

This compound, a member of the guanidinium salt family, is a cationic compound with a wide range of industrial and research applications. Its properties make it useful as a biocide, a component in disinfectants, and a reagent in chemical synthesis. However, its utility is matched by significant health hazards that necessitate strict adherence to safety protocols. A thorough understanding of its toxicological profile is the first step in ensuring its safe use.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. HMG is classified under several hazard categories, indicating its potential to cause serious harm upon exposure.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Inhalation | Category 2 | Skull and Crossbones | Danger | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 1B | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Corrosion | Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Environment | Warning | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects. |

This classification is based on data from the European Chemicals Agency (ECHA) and various supplier Safety Data Sheets (SDS).

The hazard statements associated with HMG underscore the critical need for robust safety measures. The "Fatal if inhaled" classification is of particular concern and dictates the necessity of stringent engineering controls to prevent aerosolization and inhalation.

Toxicological Profile: Understanding the Risks

The toxicity of HMG is well-documented, with the respiratory system being a primary target. The tragic "Korean humidifier disinfectant case" brought the severe pulmonary toxicity of polyhexamethyleneguanidine (PHMG), a related polymer, to global attention. While HMG is a smaller molecule, it shares the guanidinium functional group and exhibits significant toxicity.

-

Inhalation Toxicity: The primary danger of HMG lies in its inhalation toxicity. Aerosolized HMG can cause severe and irreversible lung damage, including pulmonary fibrosis. The mechanism is thought to involve direct damage to alveolar epithelial cells, leading to inflammation and subsequent fibrotic changes.

-

Oral Toxicity: HMG is also toxic if swallowed, with the potential to cause severe gastrointestinal irritation and systemic effects.

-

Dermal and Ocular Toxicity: As a corrosive substance, HMG can cause severe burns to the skin and permanent damage to the eyes upon contact.

Given these risks, a multi-layered approach to risk mitigation is essential.

The Hierarchy of Controls: A Framework for Safety

The "Hierarchy of Controls" is a fundamental concept in occupational safety that prioritizes control methods from most to least effective. This framework should be the guiding principle when planning any work involving HMG.

Caption: The Hierarchy of Controls model applied to the safe handling of this compound.

-

Elimination and Substitution: The most effective controls are to eliminate the use of HMG or substitute it with a less hazardous alternative. These options should always be considered first during the experimental design phase.

-

Engineering Controls: If HMG must be used, engineering controls are the next line of defense. All work with solid or concentrated HMG that could generate dust or aerosols must be conducted in a certified chemical fume hood.

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing a detailed Standard Operating Procedure (SOP) for all tasks involving HMG, restricting access to the work area, and ensuring all personnel are thoroughly trained on the hazards and safe handling procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls. The appropriate PPE for handling HMG is detailed in the following section.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for preventing exposure.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling HMG, especially when there is a risk of splashing.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program that includes fit testing and training is essential.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount.

Handling:

-

Preparation: Before starting work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is available and in good condition. Review the SDS and the specific SOP for the task.

-

Weighing: Weigh solid HMG in a fume hood to prevent the inhalation of dust. Use a disposable weighing boat.

-

Dissolving and Transfers: When dissolving HMG or transferring solutions, do so slowly and carefully to avoid splashing. Use a closed system for transfers whenever possible.

-

Housekeeping: Maintain good housekeeping in the work area. Clean up any minor spills immediately according to the established spill cleanup procedure.

Storage:

-

Store HMG in a tightly sealed, properly labeled container.

-

Keep it in a cool, dry, well-ventilated area away from incompatible materials.

-

Store it in a designated, secure area with restricted access.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover the spill with a damp cloth or paper towel to avoid generating dust, then scoop it into a container.

-

Neutralize (if applicable and safe): For small spills, a neutralizing agent may be used if a validated procedure is in place.

-

Collect and Dispose: Carefully collect the absorbed or contained material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with an appropriate cleaning solution, followed by a final rinse with water.

-

Report: Report the spill to the appropriate safety personnel.

Physical and Chemical Properties

Understanding the physical and chemical properties of HMG is important for its safe handling and use in experiments.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H18ClN3 |

| Molecular Weight | 179.69 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~285 °C (decomposes) |

| Solubility | Soluble in water |

| pH | Not available |

| Vapor Pressure | Not available |

Stability and Reactivity

HMG is generally stable under normal conditions. However, it should be kept away from strong oxidizing agents. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

All waste containing HMG must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of HMG down the drain or in the general trash.

Regulatory Information

The use of HMG is subject to various regulations. Researchers should be aware of the specific regulations in their jurisdiction, including any established occupational exposure limits (OELs).

Conclusion

This compound is a valuable chemical with significant hazards. A thorough understanding of its toxicological properties, combined with the diligent application of the hierarchy of controls, is essential for its safe use. By implementing robust engineering controls, following strict administrative procedures, and using the correct personal protective equipment, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: this compound. Retrieved from [Link]

-

Kim, H. R., Lee, K., Park, C. W., Song, J. A., Shin, D. Y., Park, Y. J., & Chung, Y. H. (2014). Polyhexamethyleneguanidine phosphate-induced lung fibrosis in rats. Toxicology, 315, 59-67. (Note: This reference is for a related compound, PHMG, which provides insight into the potential pulmonary toxicity of guanidinium-based compounds. The principles of respiratory protection are transferable.) URL for a related search, not the direct article: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hierarchy of Controls. Retrieved from [Link]

Methodological & Application

Hexamethylguanidinium Chloride: A High-Performance Phase Transfer Catalyst for Challenging Synthetic Transformations

Introduction: The Enduring Power of Phase Transfer Catalysis and the Rise of Guanidinium Salts

Phase Transfer Catalysis (PTC) is a powerful and enduring methodology in organic synthesis, enabling reactions between reactants in immiscible phases.[1] This technique obviates the need for expensive, anhydrous, or polar aprotic solvents, often leading to milder reaction conditions, simplified workups, and improved yields.[2][3] The catalyst, typically an onium salt, facilitates the transport of a reactive anion from an aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.[1]

While quaternary ammonium and phosphonium salts have traditionally dominated the landscape of PTC, there is a growing interest in the use of guanidinium salts as highly robust and efficient catalysts.[4] The unique electronic structure of the guanidinium cation, characterized by its delocalized positive charge across one central carbon and three nitrogen atoms, imparts exceptional thermal and chemical stability. This makes them particularly well-suited for reactions that require high temperatures, a domain where traditional onium salts may decompose.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Hexamethylguanidinium chloride (HMG-Cl) as a superior phase transfer catalyst in a variety of challenging synthetic applications. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, step-by-step protocols for key transformations, and present comparative data that underscores its advantages.

This compound (HMG-Cl): A Profile of a Robust Catalyst

This compound, with the chemical structure shown below, is a crystalline solid that is soluble in many organic solvents. Its key advantage lies in its exceptional thermal stability, allowing it to function effectively at temperatures exceeding 150-200 °C, conditions under which many conventional phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), would degrade.[5]

Chemical Structure of this compound (HMG-Cl): Chemical Formula: C₇H₁₈ClN₃ CAS Number: 30388-20-6[6]

The stability of HMG-Cl can be attributed to the resonance stabilization of the guanidinium cation, which delocalizes the positive charge and strengthens the covalent framework of the molecule. This inherent stability translates to longer catalyst lifetimes at elevated temperatures, leading to more efficient and cost-effective processes.